

Application Note: Chitinase Activity Assay Using the DNS Method

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Compound of Interest

Compound Name: Chitinase

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Audience: Researchers, scientists, and drug development professionals.

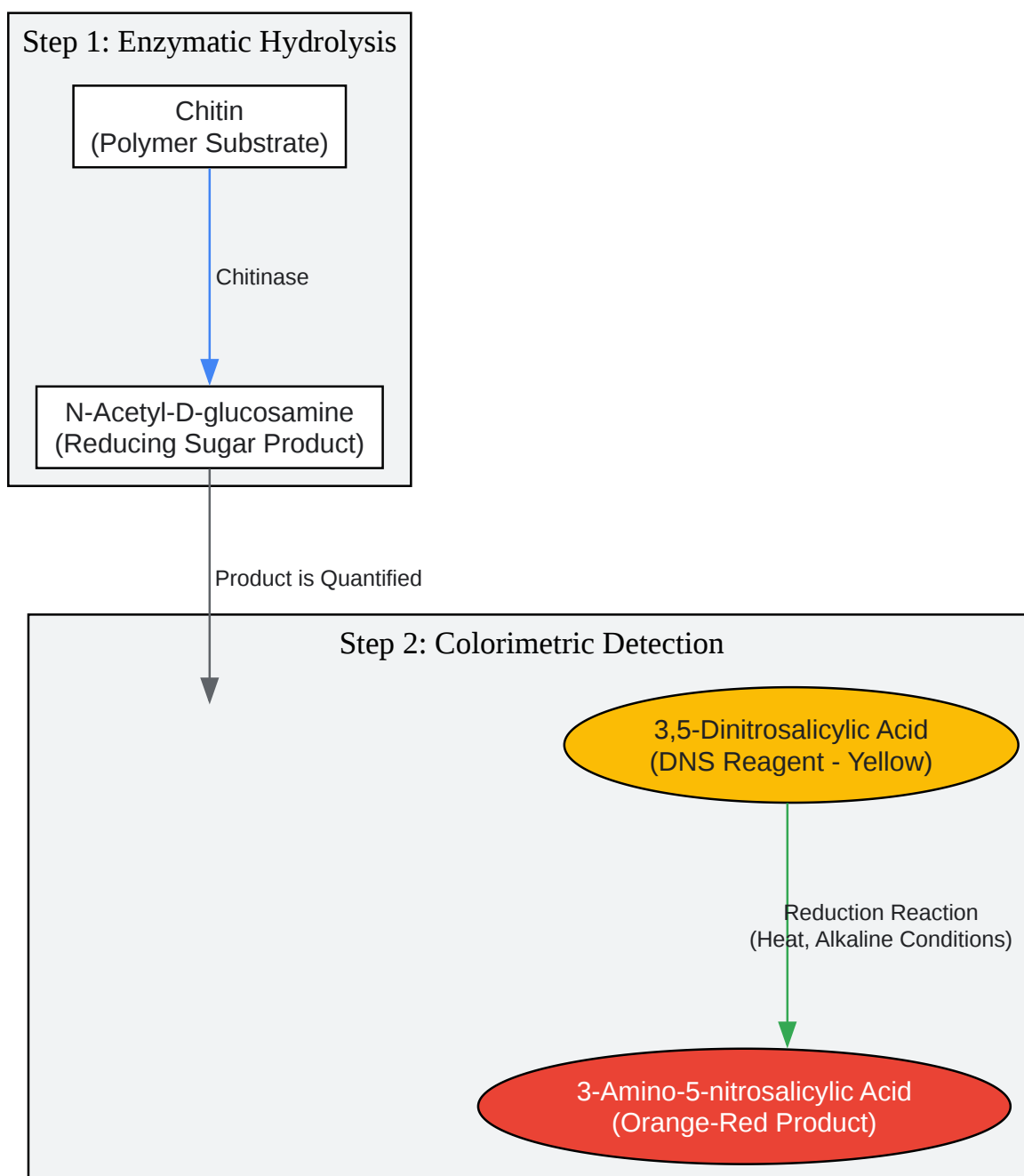
Introduction

Chitin, a polymer of β -1,4-N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose. It is a primary structural component of fungal cell walls, the exoskeletons of arthropods, and the cuticles of insects.[1] **Chitinases** (EC 3.2.1.14) are glycosyl hydrolase enzymes that catalyze the degradation of chitin by hydrolyzing the β -1,4-glycosidic bonds, releasing N-acetyl-D-glucosamine (NAG) monomers and oligomers.[2][3] Due to their ability to degrade chitin, these enzymes have significant applications in various fields, including agriculture for the biocontrol of fungal phytopathogens, medicine for developing antifungal agents, and biotechnology for the bioconversion of chitinous waste.[1]

Measuring **chitinase** activity is crucial for screening potent **chitinase**-producing organisms, characterizing enzyme properties, and evaluating the efficacy of potential inhibitors in drug discovery programs.[4][5] The 3,5-Dinitrosalicylic acid (DNS) method is a widely used, simple, and cost-effective colorimetric technique for determining **chitinase** activity.[4][6] The assay quantifies the amount of reducing sugars, such as NAG, released from the enzymatic hydrolysis of chitin.[7][8] In an alkaline environment and upon heating, the free carbonyl group of the reducing sugar reduces the yellow-colored 3,5-dinitrosalicylic acid to a reddish-orange colored 3-amino-5-nitrosalicylic acid.[7][8][9] The intensity of the resulting color, measured spectrophotometrically at approximately 540 nm, is directly proportional to the concentration of the reducing sugars liberated by the enzyme.[6][8]

Principle of the DNS Method

The **chitinase** enzyme acts on the chitin substrate, breaking it down into smaller, soluble chito-oligosaccharides and N-acetyl-D-glucosamine (NAG) monomers. These products possess a free aldehyde or ketone group, making them reducing sugars. The DNS reagent is then used to quantify these reducing sugars.



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Caption: Principle of the **chitinase** assay using the DNS method.

Experimental Protocols

Preparation of Reagents

a) Colloidal Chitin (1% w/v) Colloidal chitin is preferred over powdered chitin as it provides a larger surface area for enzymatic action.

- Slowly add 5 g of practical grade chitin powder to 40 mL of concentrated HCl with vigorous stirring.[\[4\]](#)
- Continue stirring at room temperature for 3 hours to dissolve the chitin.[\[4\]](#)
- Store the solution at 4°C overnight.
- Precipitate the chitin by slowly adding the solution to 250 mL of 50% ethanol with constant, vigorous stirring.[\[4\]](#)
- Centrifuge the suspension at 10,000 rpm for 20 minutes.[\[4\]](#)
- Discard the supernatant and wash the chitin pellet repeatedly with sterile distilled water until the pH of the suspension becomes neutral (pH ~7.0).[\[4\]](#)
- Resuspend the final pellet in a suitable buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.5) to a final concentration of 1% (w/v). Store at 4°C.

b) DNS Reagent

- Solution A: Dissolve 2 g of 3,5-dinitrosalicylic acid in 40 mL of 2 M NaOH by gently warming and stirring.[\[10\]](#)
- Solution B: Dissolve 60 g of Sodium Potassium Tartrate (Rochelle salt) in 100 mL of warm distilled water.[\[10\]](#)
- Slowly mix Solution A and Solution B with constant stirring.

- Make up the final volume to 200 mL with distilled water.[10]
- Store the reagent in a dark, amber-colored bottle at room temperature. The reagent is stable for several months.[9]

c) N-Acetyl-D-glucosamine (NAG) Standard Stock Solution (1 mg/mL)

- Accurately weigh 100 mg of N-acetyl-D-glucosamine.
- Dissolve it in 100 mL of distilled water to get a 1 mg/mL stock solution.
- Store at 4°C.

Protocol: N-Acetyl-D-glucosamine Standard Curve

This curve is essential to correlate absorbance values with the concentration of reducing sugars produced.

- Prepare a series of dilutions from the NAG stock solution (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) in distilled water.
- In separate, labeled test tubes, add 1.0 mL of each NAG dilution.
- Add 2.0 mL of DNS reagent to each tube.[4]
- Mix the contents well and place the tubes in a boiling water bath for 10 minutes.[4]
- Cool the tubes to room temperature under running tap water.
- Add 6 mL of distilled water to each tube and mix.[4]
- Measure the absorbance of each solution at 540 nm using a spectrophotometer, using the '0' concentration tube as the blank.
- Plot a graph of Absorbance at 540 nm (Y-axis) versus NAG concentration in mg/mL (X-axis).

Table 1: Example Data for NAG Standard Curve

Tube No.	NAG Concentration (mg/mL)	Volume of NAG (mL)	Volume of Water (mL)	Absorbance at 540 nm
1	0.0	0.0	1.0	0.000
2	0.1	0.1	0.9	0.152
3	0.2	0.2	0.8	0.305
4	0.4	0.4	0.6	0.610
5	0.6	0.6	0.4	0.915
6	0.8	0.8	0.2	1.220
7	1.0	1.0	0.0	1.525

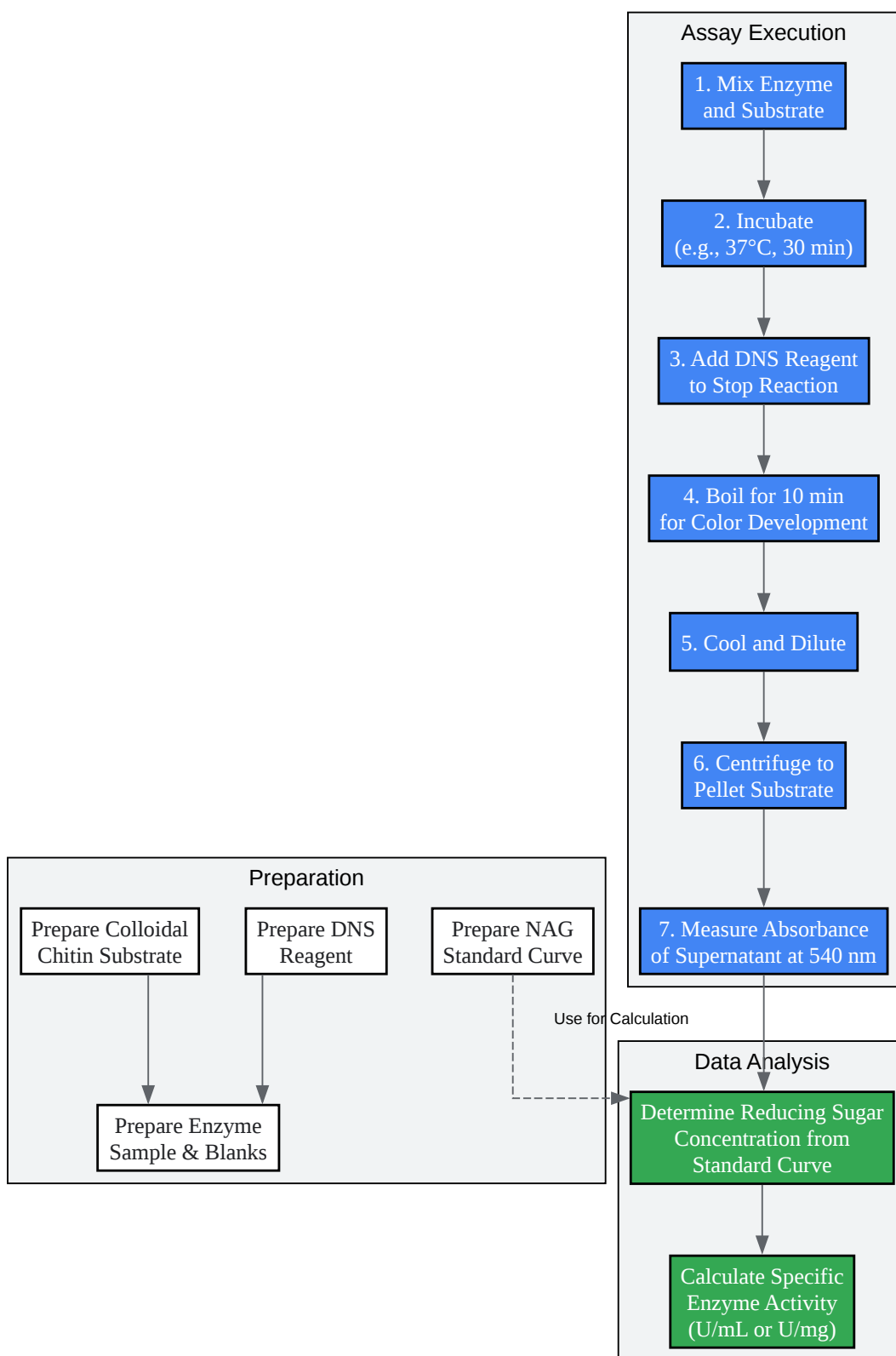
Protocol: Chitinase Activity Assay

This protocol measures the amount of reducing sugar released by the enzyme from the chitin substrate.

- Reaction Setup: Prepare three sets of tubes: Test, Enzyme Blank, and Substrate Blank.
 - Test Sample: Add 1.0 mL of enzyme solution (appropriately diluted) to 1.0 mL of 1% colloidal chitin substrate.[\[4\]](#)
 - Enzyme Blank: Add 1.0 mL of enzyme solution to 1.0 mL of buffer (instead of substrate).
 - Substrate Blank: Add 1.0 mL of heat-inactivated enzyme (or buffer) to 1.0 mL of 1% colloidal chitin substrate.
- Incubation: Incubate all tubes in a shaking water bath at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[\[4\]](#)
- Stop Reaction: Terminate the enzymatic reaction by adding 2.0 mL of DNS reagent to each tube.[\[4\]](#)
- Color Development: Mix well and heat the tubes in a boiling water bath for 10 minutes.[\[4\]](#)

- Cooling and Dilution: Cool the tubes to room temperature and add 6 mL of distilled water.
- Centrifugation: Centrifuge the tubes at 5,000 x g for 10 minutes to pellet the insoluble chitin.
[\[10\]](#)
- Absorbance Measurement: Carefully transfer the supernatant to a cuvette and measure the absorbance at 540 nm.

Workflow Diagram



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Caption: Workflow for the **chitinase** activity assay using the DNS method.

Data Analysis and Calculations

- Corrected Absorbance: Calculate the net absorbance due to enzymatic activity.
 - $\text{Corrected Absorbance} = \text{Absorbance (Test)} - \text{Absorbance (Enzyme Blank)} - \text{Absorbance (Substrate Blank)}$
- Determine Amount of Reducing Sugar: Using the equation of the line from your NAG standard curve ($y = mx + c$, where y is absorbance and x is concentration), calculate the concentration of reducing sugar produced in the assay.
 - $\text{Concentration of NAG (mg/mL)} = (\text{Corrected Absorbance} - c) / m$
- Calculate Enzyme Activity: One unit (U) of **chitinase** activity is typically defined as the amount of enzyme that releases 1 μmol of N-acetyl-D-glucosamine per minute under the specified assay conditions.
 - Step A: Calculate the total mass (mg) of NAG produced in the reaction mixture (initial volume was 2 mL: 1 mL enzyme + 1 mL substrate).
 - $\text{Mass of NAG (mg)} = \text{Concentration of NAG (mg/mL)} \times 2 \text{ mL}$
 - Step B: Convert the mass of NAG to micromoles (μmol). (Molecular weight of NAG $\approx 221.21 \text{ g/mol}$ or $\text{mg}/\mu\text{mol}$).
 - $\mu\text{mol of NAG} = (\text{Mass of NAG in mg}) / 0.22121 \text{ mg}/\mu\text{mol}$
 - Step C: Calculate the activity in U/mL of the original enzyme solution.
 - $\text{Enzyme Activity (U/mL)} = (\mu\text{mol of NAG}) / (\text{Incubation Time (min)} \times \text{Volume of Enzyme (mL)} \times \text{Dilution Factor})$

Table 2: Example Calculation of **Chitinase** Activity

Parameter	Value	Unit	Notes
Absorbance (Test)	0.850	A540	
Absorbance (Enzyme Blank)	0.050	A540	
Absorbance (Substrate Blank)	0.100	A540	
Corrected Absorbance	0.700	A540	0.850 - 0.050 - 0.100
Standard Curve Equation	$y = 1.525x$	From Table 1 data (c=0)	
NAG Concentration	0.459	mg/mL	0.700 / 1.525
Total NAG Produced	0.918	mg	0.459 mg/mL * 2 mL
Total NAG Produced	4.15	μmol	0.918 mg / 0.22121 mg/μmol
Incubation Time	30	min	
Volume of Enzyme Used	1.0	mL	
Enzyme Dilution Factor	1	(if undiluted)	
Enzyme Activity	0.138	U/mL	4.15 / (30 * 1.0 * 1)

Applications and Considerations

- **High-Throughput Screening:** The DNS assay can be adapted for a 96-well microplate format, enabling the rapid screening of large numbers of microbial colonies for **chitinase** production or for testing libraries of compounds for inhibitory activity.[\[11\]](#)[\[12\]](#)
- **Enzyme Characterization:** This assay is fundamental for determining the biochemical properties of a **chitinase**, such as its optimal pH, temperature, and kinetic parameters (Km and Vmax).[\[10\]](#)

- Drug Development: It serves as a primary assay for screening potential antifungal agents that target **chitinase** activity, which is essential for fungal cell wall integrity.[5]

Limitations:

- Specificity: The DNS reagent reacts with any reducing sugar present in the sample, not just NAG.[7] Therefore, crude enzyme preparations containing other carbohydrases or reducing agents may lead to an overestimation of activity.
- Sensitivity: Compared to fluorometric or HPLC-based methods, the DNS assay is less sensitive.[13][14]
- Interference: The assay can be affected by certain buffers and compounds present in the reaction mixture. It is crucial to run appropriate blanks to correct for this.

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